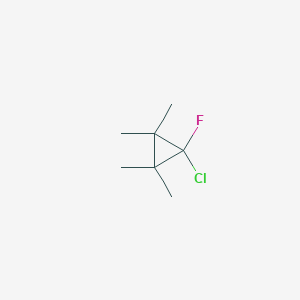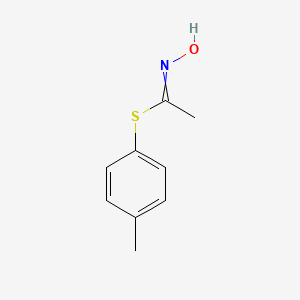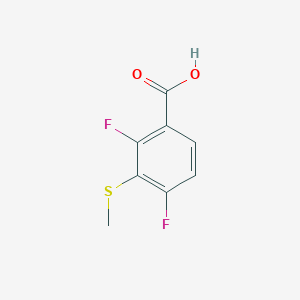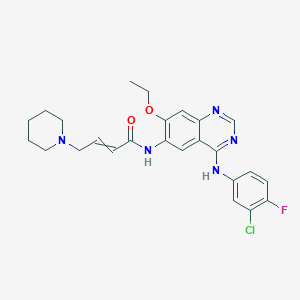
Dacomitinib Impurity C
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Dacomitinib Impurity C is a chemical compound associated with the pharmaceutical drug dacomitinib. Dacomitinib is an irreversible inhibitor of the epidermal growth factor receptor (EGFR) family of tyrosine kinases, used primarily in the treatment of non-small cell lung cancer (NSCLC) with specific EGFR mutations . Impurities like this compound can arise during the synthesis, storage, or degradation of the drug and are crucial for understanding the drug’s stability and safety profile .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The preparation of Dacomitinib Impurity C involves several synthetic steps, typically starting from commercially available starting materials. The synthesis may involve reactions such as nucleophilic substitution, amination, and cyclization . Specific reaction conditions, such as temperature, solvent, and catalysts, are optimized to achieve high yield and purity of the impurity.
Industrial Production Methods
Industrial production methods for this compound are designed to be scalable and cost-effective. These methods often involve the use of high-performance liquid chromatography (HPLC) to isolate and purify the impurity from the reaction mixture . The process is carefully controlled to ensure the impurity meets the required specifications for pharmaceutical use.
Analyse Chemischer Reaktionen
Types of Reactions
Dacomitinib Impurity C can undergo various chemical reactions, including:
Oxidation: Reaction with oxidizing agents to form oxidized products.
Reduction: Reaction with reducing agents to form reduced products.
Substitution: Nucleophilic or electrophilic substitution reactions to replace functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Hydrogen peroxide, potassium permanganate.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Solvents: Methanol, acetonitrile, water.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may lead to the formation of quinazoline derivatives, while reduction may yield amine derivatives .
Wissenschaftliche Forschungsanwendungen
Dacomitinib Impurity C has several scientific research applications, including:
Chemistry: Used as a reference standard in analytical chemistry to study the stability and degradation of dacomitinib.
Biology: Investigated for its potential biological activity and interactions with biological targets.
Medicine: Studied for its role in the safety and efficacy of dacomitinib as a pharmaceutical drug.
Wirkmechanismus
The mechanism of action of Dacomitinib Impurity C is related to its structural similarity to dacomitinib. It may interact with the same molecular targets, such as the EGFR family of tyrosine kinases. The impurity can bind to the ATP-binding pocket of the kinases, potentially affecting their activity . the specific effects and pathways involved may differ from those of dacomitinib.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Similar compounds to Dacomitinib Impurity C include other impurities and degradation products of dacomitinib, such as:
- Dacomitinib Impurity A
- Dacomitinib Impurity B
- Dacomitinib Impurity D
Uniqueness
This compound is unique due to its specific chemical structure and properties. It may have distinct reactivity and stability compared to other impurities, making it an important compound for studying the overall stability and safety of dacomitinib .
Eigenschaften
CAS-Nummer |
869199-69-9 |
|---|---|
Molekularformel |
C25H27ClFN5O2 |
Molekulargewicht |
484.0 g/mol |
IUPAC-Name |
N-[4-(3-chloro-4-fluoroanilino)-7-ethoxyquinazolin-6-yl]-4-piperidin-1-ylbut-2-enamide |
InChI |
InChI=1S/C25H27ClFN5O2/c1-2-34-23-15-21-18(25(29-16-28-21)30-17-8-9-20(27)19(26)13-17)14-22(23)31-24(33)7-6-12-32-10-4-3-5-11-32/h6-9,13-16H,2-5,10-12H2,1H3,(H,31,33)(H,28,29,30) |
InChI-Schlüssel |
XDXLWHQJFSMJFZ-UHFFFAOYSA-N |
Kanonische SMILES |
CCOC1=C(C=C2C(=C1)N=CN=C2NC3=CC(=C(C=C3)F)Cl)NC(=O)C=CCN4CCCCC4 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![(R)-1-[Bis[3,5-bis(trifluoromethyl)phenyl]phosphino]-2-[(S)-1-(dimethylamino)ethyl]ferrocene](/img/structure/B14756340.png)
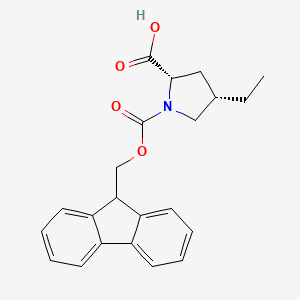


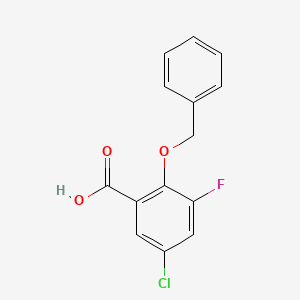
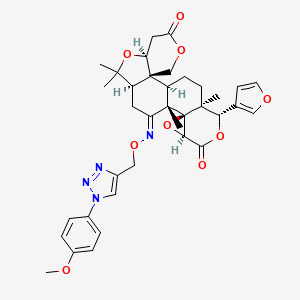
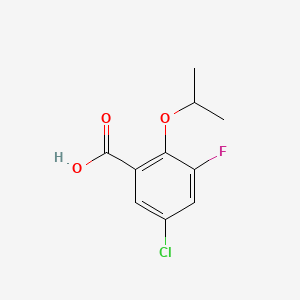


![5-fluoro-4-imino-3-[6-(4-methylpiperazin-1-yl)-1H-benzimidazol-2-yl]-1H-quinolin-2-one;2-hydroxypropanoic acid](/img/structure/B14756387.png)
![[(1R,2R)-1,3-dihydroxy-1-(4-nitrophenyl)propan-2-yl]ammonium](/img/structure/B14756394.png)
